molecular formula C14H20ClNO2 B12297624 Benzyl 2-methylpiperidine-2-carboxylate hydrochloride

Benzyl 2-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B12297624
M. Wt: 269.77 g/mol
InChI Key: UYTNMFNTDXPMDP-UHFFFAOYSA-N
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Description

Benzyl 2-methylpiperidine-2-carboxylate hydrochloride: is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylate group at the second position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methylpiperidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl chloride.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-methylpiperidine-2-carboxylate hydrochloride can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

Chemistry: Benzyl 2-methylpiperidine-2-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors or enzymes. The piperidine ring structure allows it to interact with various biological pathways, including neurotransmitter systems and enzyme inhibition. The compound may exert its effects by modulating the activity of these targets, leading to physiological and pharmacological responses.

Comparison with Similar Compounds

    Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Similar structure but with a piperazine ring instead of piperidine.

    Benzyl 2-methylpiperidine-1-carboxylate hydrochloride: Similar structure but with the carboxylate group at the first position.

    Benzyl 2-methylpiperidine-3-carboxylate hydrochloride: Similar structure but with the carboxylate group at the third position.

Uniqueness: Benzyl 2-methylpiperidine-2-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group at the second position of the piperidine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

benzyl 2-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-14(9-5-6-10-15-14)13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8,15H,5-6,9-11H2,1H3;1H

InChI Key

UYTNMFNTDXPMDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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